molecular formula C7H8N4OS B13305032 1-(1H-Pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethan-1-ol

1-(1H-Pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethan-1-ol

Katalognummer: B13305032
Molekulargewicht: 196.23 g/mol
InChI-Schlüssel: GRTZAGYUAYIVQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1H-Pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethan-1-ol is a synthetic organic compound that features both a pyrazole and a thiadiazole ring. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Thiadiazole Ring: This involves the cyclization of thiosemicarbazide with a suitable carbonyl compound.

    Coupling of the Rings: The final step involves the coupling of the pyrazole and thiadiazole rings through an appropriate linker, such as an ethan-1-ol group, using reagents like alkyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1H-Pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the thiadiazole ring to a thiol.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Substitution Reagents: Alkyl halides, Acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Explored for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(1H-Pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethan-1-ol would depend on its specific biological target. Generally, compounds with pyrazole and thiadiazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(1H-Pyrazol-4-yl)-2-(1,3,4-thiadiazol-2-yl)ethan-1-ol
  • 1-(1H-Pyrazol-4-yl)-2-(1,2,4-triazol-3-yl)ethan-1-ol
  • 1-(1H-Pyrazol-4-yl)-2-(1,3,4-oxadiazol-2-yl)ethan-1-ol

Uniqueness

1-(1H-Pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethan-1-ol is unique due to the specific arrangement of its pyrazole and thiadiazole rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific properties.

Eigenschaften

Molekularformel

C7H8N4OS

Molekulargewicht

196.23 g/mol

IUPAC-Name

1-(1H-pyrazol-4-yl)-2-(1,2,5-thiadiazol-3-yl)ethanol

InChI

InChI=1S/C7H8N4OS/c12-7(5-2-8-9-3-5)1-6-4-10-13-11-6/h2-4,7,12H,1H2,(H,8,9)

InChI-Schlüssel

GRTZAGYUAYIVQO-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NN1)C(CC2=NSN=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.